2-Amino-2-phenylacetic acid

Übersicht

Beschreibung

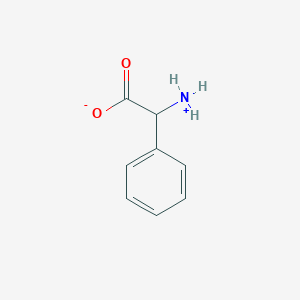

2-Amino-2-phenylacetic acid, also known as this compound, is a non-proteinogenic alpha amino acid. It is structurally related to alanine, but with a phenyl group replacing the methyl group. This compound is a white solid and exhibits some biological activity .

Vorbereitungsmethoden

2-Amino-2-phenylacetic acid can be synthesized through several methods:

Amino Cyanation (Strecker Synthesis): This method involves the reaction of benzaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

Reductive Amination of Phenylglyoxylic Acid: This method involves the reduction of phenylglyoxylic acid in the presence of ammonia.

From Glyoxal: Another method involves the reaction of glyoxal with ammonia and a reducing agent.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester derivatives of 2-amino-2-phenylacetic acid undergo acid-catalyzed hydrolysis to regenerate the free acid. This process is critical in pharmaceutical synthesis, particularly for producing optically active forms:

Key findings:

-

Hydrolysis at elevated temperatures minimizes racemization due to reduced reaction time .

-

Strong mineral acids (e.g., HCl) outperform organic acids in preserving stereochemical integrity .

Racemization Dynamics

The chiral center at C2 is susceptible to racemization under specific conditions:

Factors accelerating racemization:

-

Solvent effects : Polar aprotic solvents (e.g., DMSO) increase racemization rates by stabilizing transition states .

-

Temperature : Significant racemization occurs >60°C, with complete loss of optical purity at 100°C over 24 hrs .

-

pH : Maximum racemization at neutral pH (6–8) due to zwitterionic stabilization .

Mitigation strategies:

Biochemical Transformations

In bacterial metabolic pathways, this compound derivatives participate in aromatic compound degradation:

Enzymatic reactions in Burkholderia cenocepacia:

| Enzyme | Function | Kinetic Parameters |

|---|---|---|

| PaaK (CoA ligase) | Adenylation of phenylacetyl-CoA | Kₘ = 62 μM (PAA), kₐₜₜ = 4.2 s⁻¹ |

| PaaABCE | Epoxidation of CoA-thioester | NADPH Kₘ = 23 μM, O₂ Kₘ = 17 μM |

Biological significance:

-

Essential for catabolism of styrene and ethylbenzene in soil microbes

-

Upregulated 5.7-fold under oxidative stress in Acinetobacter baumannii

Oxidation and Reduction Pathways

The amino and carboxyl groups enable redox chemistry:

Oxidation:

-

Peracid-mediated : Forms N-oxide derivatives (e.g., with mCPBA)

-

Metal-catalyzed : Cu(II)/O₂ system yields iminoquinone species

Reduction:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antibiotic Synthesis

D-phenylglycine serves as a crucial intermediate in the synthesis of several antibiotics, particularly those belonging to the penicillin and cephalosporin classes. Notable examples include:

- Ampicillin : A widely used antibiotic for treating bacterial infections.

- Cephalexin : An antibiotic effective against a variety of infections.

The synthesis of these antibiotics often involves the formation of optically active esters derived from D-phenylglycine, which can be produced with high yields and minimal racemization through specific hydrolysis processes .

1.2 Anti-inflammatory Properties

Recent studies have identified this compound as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Its anti-inflammatory effects are attributed to its ability to inhibit COX-2 at low concentrations, making it a potential candidate for developing new anti-inflammatory drugs .

Biochemical Research

2.1 Metabolic Studies

D-phenylglycine has been studied as a human metabolite and has been found in various organisms, including Streptomyces pristinaespiralis and Trypanosoma brucei. Its presence in these organisms suggests potential roles in metabolic pathways that could be explored for therapeutic purposes .

2.2 Enhancing Penicillin Production

Research indicates that phenylacetic acid and its derivatives can enhance penicillin production in microbial cultures. This effect is linked to changes in the pH of the culture medium, which influences the metabolic activity of penicillin-producing molds .

Wirkmechanismus

The mechanism of action of 2-Amino-2-phenylacetic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, influencing their activity and function. It can also interact with proteins, affecting their structure and function .

Vergleich Mit ähnlichen Verbindungen

2-Amino-2-phenylacetic acid is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

Phenylalanine: An essential amino acid with a similar structure but different biological activity.

Phenylglyoxylic Acid: An oxidation product of this compound with different chemical properties.

Phenylglycinamide: A derivative of this compound with different reactivity.

Biologische Aktivität

2-Amino-2-phenylacetic acid (also known as phenylglycine) is an amino acid derivative that exhibits significant biological activities, particularly in the fields of anti-inflammatory and antimicrobial effects. This article explores its biological activity, synthesizing findings from diverse research studies and case reports.

This compound has a molecular weight of 296 g/mol and is characterized as a white amorphous powder. Its synthesis typically involves a two-step process of amide formation followed by hydrolysis, with the ester hydrochloride form often used for enzyme activity assays due to its higher solubility in water compared to the free base form .

Anti-inflammatory Activity

One of the most notable biological activities of this compound is its selective inhibition of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory response. Research indicates that this compound inhibits COX-2 at low concentrations, although it is less potent than aspirin in inhibiting COX-1 .

In a study examining its effects on inflammation, this compound was shown to reduce the activation of nuclear factor-kappa B (NF-κB) and the expression of COX-2 in a mouse model of vaginitis. This suggests its potential as a therapeutic agent for inflammatory conditions .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been found effective against various pathogens, including Candida albicans and Gardnerella vaginalis, which are significant in vaginal infections. In vitro studies demonstrated that this compound showed greater toxicity towards these pathogens compared to commensal bacteria like Lactobacillus spp. .

Additionally, phenylacetic acid (PAA), closely related to this compound, has been shown to disrupt cell membrane integrity and inhibit protein synthesis in bacterial cells, further supporting its antimicrobial potential .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : By selectively inhibiting COX-2, it reduces the production of pro-inflammatory mediators.

- Disruption of Cell Membranes : Similar to PAA, it may compromise bacterial cell membranes, leading to cell lysis.

- Impact on Cellular Metabolism : It has been shown to affect metabolic pathways within cells, inhibiting protein synthesis and altering enzyme activity involved in critical metabolic processes .

Vaginitis Treatment

A notable case study involved using this compound in a mouse model for vaginitis. The treatment significantly reduced symptoms by downregulating mast cell activation and inflammatory cytokine production. This study highlighted the compound's potential as a messenger molecule that mediates interactions between the microbiome and host immune responses .

Antibacterial Efficacy

In another study focusing on Agrobacterium tumefaciens, phenylacetic acid demonstrated an IC50 value of approximately 0.8038 mg/mL against bacterial strains, indicating substantial antibacterial activity. The compound's ability to damage cell structures and inhibit key metabolic functions was evident from increased levels of reactive oxygen species (ROS) following treatment .

Data Summary

Eigenschaften

IUPAC Name |

2-amino-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUNAGUHMKGQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862455 | |

| Record name | DL-Phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Phenylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

115 mg/mL at 100 °C | |

| Record name | 2-Phenylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2835-06-5, 2935-35-5, 69-91-0 | |

| Record name | DL-Phenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenylgycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Phenylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-α-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLGLYCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96S7ZZ1KHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

290 °C | |

| Record name | 2-Phenylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2-Phenylglycine has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol.

A: Yes, various spectroscopic techniques have been employed to characterize 2-Phenylglycine and its derivatives. For instance, proton NMR analysis was used to investigate the conformation of N-benzoyl-2-phenylglycine derivatives, revealing that they exist exclusively in the trans rotameric conformation in solution. [] UV-visible spectroscopy, in conjunction with chemometric analysis, has been used to determine the enantiomeric composition of 2-Phenylglycine in cyclodextrin guest-host complexes. []

A: Research on N-(phenylsulfonyl)-2-phenylglycine aldose reductase inhibitors revealed that the S-enantiomers exhibited significantly higher potency compared to their corresponding R-enantiomers. The extent of this enantioselectivity varied depending on the substituents on the aromatic ring. [, ]

A: Studies comparing N-benzoyl and N-(phenylsulfonyl) amino acid aldose reductase inhibitors showed that N-methyl and N-phenyl substitutions had minimal impact on the inhibitory activity of N-(phenylsulfonyl) amino acids. Conversely, similar substitutions in the N-benzoyl series, particularly N-phenyl, led to a notable increase in inhibitory activity. []

A: Investigation of N-(phenylsulfonyl)anthranilic acids, where an aromatic ring is directly incorporated into the glycine side chain, showed that these compounds generally exhibited lower inhibitory activity against aldose reductase compared to the corresponding N-(phenylsulfonyl)glycines. This suggests that direct incorporation of an aromatic ring in this manner can decrease the affinity for aldose reductase. []

A: Research indicates that silica aerogels functionalized with chelate complexes of palladium and 2-Phenylglycine derivatives can exhibit catalytic activity. These aerogels demonstrated catalytic activity in hydrogenation reactions of C=C, C≡C, and C=O bonds, with the activity and selectivity dependent on the specific structure of the amino acid complex. []

A: Studies on D,L-2-Phenylglycine alkyl esters have shown anti-inflammatory, analgesic, and spasmolytic activities in various animal models. These compounds demonstrated efficacy against carrageenan, dextran, and kaolin-induced edema in rats and inhibited granuloma development. [, ]

A: High-performance liquid chromatography (HPLC) is a commonly used technique. For instance, 2-Phenylglycine inhibitors were derivatized with R-α-methylbenzylamine, and the resulting diastereomers were separated using normal-phase HPLC with a silica stationary phase and mixtures of methanol, ethanol, or acetonitrile in chloroform. []

A: One approach involves using UV-visible spectroscopy in conjunction with chemometric analysis of cyclodextrin guest-host complexes. Multivariate analysis of spectral data from solutions containing 2-phenylglycine/β-cyclodextrin complexes allowed for the prediction of enantiomeric purity with good accuracy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.